L-(-)-Malic acid

Descripción general

Descripción

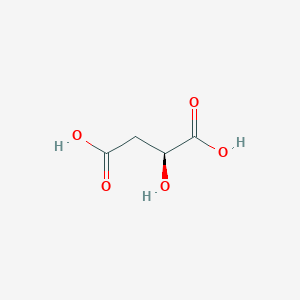

(S)-malic acid is an optically active form of malic acid having (S)-configuration. It has a role as a geroprotector. It is a conjugate acid of a (S)-malate(2-). It is an enantiomer of a (R)-malic acid.

L-Malic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

(2S)-2-Hydroxybutanedioic acid is a natural product found in Rehmannia glutinosa, Punica granatum, and other organisms with data available.

Mecanismo De Acción

Target of Action

L-Malic acid, also known as (S)-Malic acid, L-(-)-Malic acid, (2S)-2-Hydroxybutanedioic acid, or (S)-2-hydroxysuccinic acid, is a key intermediate in the tricarboxylic acid (TCA) cycle . It primarily targets enzymes such as malate dehydrogenase (MDH) and fumarate hydratase, which are involved in the TCA cycle . These enzymes play a crucial role in energy production within cells .

Mode of Action

L-Malic acid interacts with its targets, primarily enzymes in the TCA cycle, to facilitate energy production. For instance, in the presence of malate dehydrogenase, L-Malic acid is oxidized to oxaloacetate, a process that generates NADH, a molecule that carries electrons for ATP production . This interaction results in changes in cellular energy levels and metabolic activity .

Biochemical Pathways

Several metabolic pathways are involved in the synthesis and utilization of L-Malic acid. These include the reductive TCA (rTCA) pathway, the conversion of phosphoenolpyruvate into oxaloacetate, the TCA cycle, the glyoxylate pathway, and direct one-step conversion of pyruvate into malic acid . These pathways are crucial for energy production, carbon fixation, and other metabolic processes within cells .

Pharmacokinetics

It’s known that l-malic acid can be produced biologically via fermentation processes, where strains of bacteria convert glucose or other sugars into malic acid . This suggests that L-Malic acid can be metabolized by various microorganisms, potentially influencing its bioavailability.

Result of Action

The action of L-Malic acid primarily results in the production of energy within cells. By participating in the TCA cycle, L-Malic acid contributes to the generation of ATP, the primary energy currency of cells . Additionally, L-Malic acid has been shown to have a repressive effect on cell growth due to its inhibitory effects on the TCA cycle and glycolysis .

Action Environment

The action of L-Malic acid can be influenced by various environmental factors. For instance, the production of L-Malic acid via microbial fermentation is considered sustainable and environment-friendly . Oxidative stress during fermentation can inhibit microbial growth and production, prolonging the fermentation period . Therefore, strategies to alleviate oxidative stress, such as the addition of polypeptides, have been explored to improve the productivity of L-Malic acid .

Análisis Bioquímico

Biochemical Properties

L-Malic acid plays a crucial part in the citric acid cycle, an important metabolic pathway for cellular respiration in living organisms . This process involves the oxidation of acetyl-CoA to produce ATP, the primary energy source in cells . Several metabolic pathways have been used to synthesize L-Malic acid, including the reductive TCA (rTCA) pathway, the conversion of phosphoenolpyruvate into oxaloacetate, the tricarboxylic acid (TCA) cycle, the glyoxylate pathway, and direct one-step conversion of pyruvate into malic acid .

Cellular Effects

L-Malic acid has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to promote the proliferation and differentiation of intestinal stem cells (ISCs), inhibit cell apoptosis, and increase organoid formation efficiency . In the context of asthma, L-Malic acid has been shown to attenuate airway inflammation by inhibiting ferroptosis and PI3K/Akt/mTOR signaling .

Molecular Mechanism

The molecular mechanism of L-Malic acid involves its interaction with various biomolecules. For instance, in the TCA cycle, L-Malic acid is formed by the addition of an -OH group on the si face of fumarate . In the context of DNA damage response in bacteria, L-Malic acid is synthesized from pyruvic acid via oxaloacetic acid .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of L-Malic acid can change over time. For instance, during malolactic fermentation (MLF) of vinification, the harsh L-Malic acid undergoes transformation into the milder L-Lactic acid . This transformation is catalyzed by malolactic enzymes in LAB .

Dosage Effects in Animal Models

In animal models, the effects of L-Malic acid can vary with different dosages. For instance, studies have shown that the highest typical use level of 1,600 mg L-Malic acid/kg complete feedingstuffs is safe for all animal species .

Metabolic Pathways

L-Malic acid is involved in several metabolic pathways. As mentioned earlier, it plays a crucial role in the citric acid cycle . It is also involved in the reductive TCA (rTCA) pathway, the conversion of phosphoenolpyruvate into oxaloacetate, and the glyoxylate pathway .

Transport and Distribution

The transport and distribution of L-Malic acid within cells and tissues involve various transporters and binding proteins. For instance, the L-Malic acid transporter (Spmae) from Schizosaccharomyces pombe has been engineered to enhance the L-Malic acid efflux system .

Subcellular Localization

The subcellular localization of L-Malic acid involves its distribution between different compartments of the cell. In eukaryotes, L-Malic acid is found in both the mitochondria, where it is part of the TCA cycle, and in the cytosol/nucleus, where it is part of the DNA damage response . In prokaryotes like Bacillus subtilis, L-Malic acid is induced upon DNA damage and co-localizes with the bacterial DNA .

Actividad Biológica

L-(-)-Malic acid, a naturally occurring organic acid, plays significant roles in various biological processes. This article explores its biological activity, including its effects on cellular processes, dietary impacts, and potential applications in biotechnology.

This compound is a dicarboxylic acid involved in the citric acid cycle (TCA cycle) and is widely distributed in fruits. It is recognized for its sour taste and is used as a food additive and preservative. Beyond its culinary uses, L-malic acid has garnered attention for its biological activities, particularly in microbial metabolism and animal physiology.

2.1 Role in Cellular Metabolism

This compound is crucial for various metabolic pathways. It serves as an intermediate in the TCA cycle, facilitating energy production in aerobic organisms. Research indicates that malic acid can influence the metabolic activity of microorganisms such as Aspergillus oryzae and Bacillus subtilis, enhancing their growth and production capabilities.

Table 1: Overview of this compound's Role in Microbial Metabolism

2.2 Antioxidant Properties

Studies have shown that dietary supplementation with L-malic acid can improve meat quality by enhancing antioxidant capacity and muscle protein expression. In a study involving finishing pigs, the addition of 1% L-malic acid significantly increased the total antioxidant capacity (T-AOC) and improved meat color parameters, indicating its potential as a dietary supplement for livestock .

Table 2: Effects of Dietary L-Malic Acid on Meat Quality

| Parameter | Control Group | 0.5% L-Malic Acid | 1% L-Malic Acid | 2% L-Malic Acid |

|---|---|---|---|---|

| a* value (24h) | X | Y | Z | W |

| Total Antioxidant Capacity (T-AOC) | A | B | C | D |

| Protein Expression (MyHC) | Low | Moderate | High | Moderate |

3.1 DNA Damage Response

Research has highlighted the role of L-malic acid in the DNA damage response (DDR). In Bacillus subtilis, L-malic acid was shown to increase the expression of RecN, a protein critical for DNA repair mechanisms . This suggests that malic acid may serve as a signaling molecule that enhances bacterial resilience against DNA-damaging agents.

3.2 Microbial Production Enhancement

The production of L-malic acid through microbial fermentation processes has been optimized using genetically modified strains of fungi like A. oryzae and A. nidulans. These modifications have led to significantly higher yields of malic acid, demonstrating its utility in biotechnological applications .

4.1 Case Study: Enhanced Production via Genetic Engineering

A recent study focused on enhancing the production of L-malic acid using CRISPR-Cas9 technology on A. nidulans. The engineered strain exhibited a yield increase up to 30.7 g/L, showcasing the effectiveness of genetic modifications in optimizing organic acid production .

4.2 Case Study: Dietary Supplementation Effects on Livestock

In another study, dietary supplementation with varying concentrations of L-malic acid was administered to finishing pigs. Results indicated significant improvements in meat quality metrics such as color and antioxidant levels, suggesting practical applications in animal husbandry .

5. Conclusion

This compound exhibits diverse biological activities ranging from enhancing microbial metabolism to improving meat quality in livestock. Its roles as a signaling molecule in DNA repair mechanisms and as an effective dietary supplement highlight its potential applications across various fields including food science and biotechnology.

Future research should continue to explore the molecular mechanisms underlying these effects and optimize production methods for industrial applications.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

L-(-)-Malic acid is recognized for its therapeutic properties and is utilized in various medical formulations:

- Liver Health : It is effective in treating liver diseases, such as hepatic malfunctioning and hyper-ammonemia. Its sodium salt is particularly noted for improving liver function and reducing the toxic effects of certain anticancer drugs on normal cells .

- Energy Production : As a key intermediate in the citric acid cycle, L-malic acid plays a crucial role in cellular metabolism. It enhances ATP production by increasing mitochondrial activity, which can improve exercise performance and reduce muscle fatigue .

- Nanomedicine : Recent studies highlight its potential as a nanomedicine for treating neurological disorders by facilitating drug delivery across the blood-brain barrier .

Case Study: Liver Disease Treatment

A clinical study demonstrated that patients with liver insufficiency showed significant improvement when treated with formulations containing this compound, showcasing its efficacy in enhancing liver function and overall health.

Food Industry

In the food sector, this compound serves multiple purposes:

- Acidulant : It is used as a natural flavor enhancer and acidulant in beverages and food products due to its mild taste and higher acidity compared to citric acid .

- Nutritional Benefits : It aids in amino acid absorption during metabolism, making it beneficial for dietary supplements .

Cosmetic Applications

This compound is increasingly incorporated into cosmetic formulations due to its beneficial properties:

- Exfoliation : It acts as an exfoliant that helps remove dead skin cells, promoting smoother skin texture .

- Moisturization : Its emollient properties make it suitable for products aimed at hydrating and softening skin, thus improving elasticity and reducing wrinkles .

Industrial Applications

The compound also finds utility in various industrial processes:

- Cleaning Agents : this compound is used as an industrial cleaning agent due to its chelating properties, which can effectively dissolve mineral deposits .

- Plasticizers : It serves as a plasticizer in synthetic materials, enhancing flexibility and durability of plastics used in various applications .

Data Table: Summary of Applications

| Application Area | Specific Uses | Benefits/Effects |

|---|---|---|

| Pharmaceuticals | Liver disease treatment | Improves liver function, reduces drug toxicity |

| Energy production | Enhances ATP production | |

| Nanomedicine for neurological disorders | Facilitates drug delivery | |

| Food Industry | Acidulant in beverages | Natural flavor enhancer |

| Nutritional supplements | Aids amino acid absorption | |

| Cosmetics | Exfoliant | Improves skin texture |

| Moisturization | Enhances skin elasticity | |

| Industrial | Cleaning agents | Effective mineral deposit removal |

| Plasticizers | Increases flexibility of synthetic materials |

Propiedades

IUPAC Name |

(2S)-2-hydroxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O5/c5-2(4(8)9)1-3(6)7/h2,5H,1H2,(H,6,7)(H,8,9)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJEPYKJPYRNKOW-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26999-59-7 | |

| Record name | Poly(β-L-malic acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26999-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30273987 | |

| Record name | (2S)-2-Hydroxybutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30273987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid, white crystalline powder, granules, or needles; acid taste; odourless or having a very faint caramellic acrid odour and a tart aciduous taste | |

| Record name | L-(-)-Malic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15353 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Malic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000156 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | l-Malic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/165/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

soluble in water and alcohol; 1 gm in 0.8 ml water, 1 g in 1.4 ml alcohol (in ethanol) | |

| Record name | l-Malic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/165/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

97-67-6 | |

| Record name | L-Malic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Malic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Malic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9232 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanedioic acid, 2-hydroxy-, (2S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2S)-2-Hydroxybutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30273987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-malic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.365 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MALIC ACID, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J3TZF807X5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Malic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000156 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

107 °C | |

| Record name | Malic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000156 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.